molecular formula C13H26N2O2 B1382767 Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate CAS No. 1803582-24-2

Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate

Cat. No.: B1382767
CAS No.: 1803582-24-2
M. Wt: 242.36 g/mol
InChI Key: GZLPZZYPLDOIBC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate, also known as Boc-3-amino-4-methylpiperidine, is a chemical compound with the molecular formula C13H25N2O2. It has a CAS Number of 1803582-24-2 . The compound has a molecular weight of 242.36 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H26N2O2/c1-13(2,3)17-12(16)10-15(4)11-6-5-8-14-9-7-11/h11,14H,5-10H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis in Medicinal Chemistry

A key application of tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate and its derivatives is in the synthesis of pharmacologically active compounds. For instance, Rádl (2003) describes a new synthesis method for a key intermediate of Atorvastatin, an effective HMG-CoA reductase inhibitor, using a compound structurally similar to this compound (Rádl, 2003). Another study by Urban et al. (1997) presents the synthesis of a CCKB antagonist using a related compound, showcasing the importance of such chemicals in the development of new medicinal agents (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).

Application in Organic Chemistry

This compound derivatives are also crucial in the field of organic chemistry. Larin, Kochubei, and Atroshchenko (2014) explored the synthesis of new aminocyclitols, indicating the role of these compounds in creating complex organic structures, which can have various applications including in the synthesis of pseudosaccharides (Larin, Kochubei, & Atroshchenko, 2014). Additionally, the study by Kobayashi et al. (2004) on the synthesis of Furo[3,2-c]oxepin-4-one derivatives via a reaction involving this compound analogs highlights its role in creating novel organic compounds (Kobayashi, Umakoshi, Hayashi, Morikawa, & Konishi, 2004).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommended handling and storage procedures.

Properties

IUPAC Name

tert-butyl 2-[azepan-4-yl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)10-15(4)11-6-5-8-14-9-7-11/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLPZZYPLDOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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